2,2-Difluoro-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
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Overview
Description
2,2-Difluoro-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol is an organic compound that features a difluoromethyl group attached to a phenyl ring substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(propan-2-yloxy)benzaldehyde.
Formation of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as diethylaminosulfur trifluoride (DAST) or other difluoromethylating agents.
Reduction: The aldehyde group is then reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
2,2-Difluoro-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The phenyl ring and propan-2-yloxy group can also contribute to the compound’s overall biological activity by interacting with hydrophobic or hydrophilic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,2-difluoro-1-phenyl-ethan-1-ol: Similar structure with a chloro group instead of a propan-2-yloxy group.
2,2-Difluoro-2-phenylethan-1-ol: Lacks the propan-2-yloxy group, making it less hydrophobic.
Uniqueness
2,2-Difluoro-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol is unique due to the presence of both the difluoromethyl group and the propan-2-yloxy group, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
2,2-difluoro-2-(4-propan-2-yloxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-8(2)15-10-5-3-9(4-6-10)11(12,13)7-14/h3-6,8,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAMEXRYRGOFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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